N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide
Description
N-(3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide is a synthetic sulfonamide derivative characterized by a pyridazinone core (6-oxo-3-phenylpyridazine) linked via a propyl chain to a 2-(trifluoromethyl)benzenesulfonamide moiety. Its design aligns with trends in sulfonamide-based drug discovery, where structural modifications optimize binding affinity and pharmacokinetics .
Properties
IUPAC Name |
N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3S/c21-20(22,23)16-9-4-5-10-18(16)30(28,29)24-13-6-14-26-19(27)12-11-17(25-26)15-7-2-1-3-8-15/h1-5,7-12,24H,6,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAAMICPEXYSCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,4-Diketones with Hydrazine
The pyridazinone ring is synthesized via cyclocondensation of 1-phenyl-1,4-diketone (e.g., 1-phenyl-1,4-pentanedione) with hydrazine hydrate. The reaction proceeds under reflux in ethanol, yielding 3-phenylpyridazin-6(1H)-one.
Reaction Conditions :
- Solvent : Ethanol (anhydrous).
- Temperature : 80°C, reflux for 6–8 hours.
- Yield : ~75% (reported for analogous pyridazinones).
Mechanism :
- Hydrazine attacks the carbonyl groups, forming a dihydrazone intermediate.
- Cyclization eliminates water, generating the pyridazinone ring.
Alternative Route: Oxidation of Dihydropyridazines
An alternative method involves oxidizing 3-phenyl-1,6-dihydropyridazine with potassium permanganate (KMnO₄) in acidic conditions. This approach is less common due to lower yields (~50%).
Introduction of the Propylamine Side Chain
Alkylation of Pyridazinone with 1-Bromo-3-chloropropane
The nitrogen atom at position 1 of the pyridazinone ring undergoes alkylation using 1-bromo-3-chloropropane.
Reaction Conditions :
- Base : Potassium carbonate (K₂CO₃).
- Solvent : Dimethylformamide (DMF), 60°C, 12 hours.
- Molar Ratio : 1:1.2 (pyridazinone : alkylating agent).
- Yield : 68%.
Product : 3-(3-Chloropropyl)-6-oxo-3-phenylpyridazin-1(6H)-yl chloride.
Amination of the Chloropropyl Intermediate
The chloropropyl intermediate is treated with aqueous ammonia (NH₃) to replace the chloride with an amine group.
Reaction Conditions :
Product : 3-(3-Aminopropyl)-6-oxo-3-phenylpyridazin-1(6H)-yl amine.
Sulfonamide Formation with 2-(Trifluoromethyl)Benzenesulfonyl Chloride
Coupling Reaction
The primary amine reacts with 2-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base to form the sulfonamide bond.
Reaction Conditions :
- Base : Triethylamine (Et₃N), 2.5 equivalents.
- Solvent : Dichloromethane (DCM), 0°C → 25°C, 4 hours.
- Molar Ratio : 1:1.1 (amine : sulfonyl chloride).
- Yield : 76%.
Mechanism :
- Triethylamine deprotonates the amine, forming a nucleophilic amide ion.
- The amide ion attacks the electrophilic sulfur in the sulfonyl chloride, displacing chloride.
Optimization Strategies and Challenges
Side Reactions and Mitigation
Solvent and Temperature Effects
- Alkylation : DMF enhances nucleophilicity but requires post-reaction dilution with water to precipitate the product.
- Sulfonylation : Dichloromethane minimizes side reactions due to its low polarity and inertness.
Comparative Analysis of Synthetic Routes
| Step | Method 1 (Current) | Alternative Method (Hydrazine Oxidation) |
|---|---|---|
| Pyridazinone Yield | 75% | 50% |
| Propylamine Introduction | 82% | Not reported |
| Overall Yield | 76% | ≤40% (estimated) |
| Purity (HPLC) | >98% | 85–90% |
The current route offers superior yield and purity, making it the preferred industrial-scale method.
Scalability and Industrial Considerations
- Cost Drivers : 2-(Trifluoromethyl)benzenesulfonyl chloride is expensive (~$350/g); recycling unreacted sulfonyl chloride improves cost efficiency.
- Green Chemistry : Ethanol and DCM are replaced with cyclopentyl methyl ether (CPME) in pilot-scale trials to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide can undergo oxidation reactions, particularly at the phenyl and pyridazinone moieties.
Reduction: : Reduction reactions can target the nitro or carbonyl groups, depending on the conditions and reagents used.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the trifluoromethyl and sulfonamide groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents are sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and hydrogen gas (H2) with a palladium catalyst.
Substitution: : Reagents like halogens (Br2, Cl2), alkyl halides, and various nucleophiles (amines, thiols) are frequently used.
Major Products
Oxidation: : Leads to products with additional oxygen functionalities.
Reduction: : Results in alcohols, amines, or other reduced derivatives.
Substitution: : Produces a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: : Used in the development of new materials and as a catalyst or stabilizer in various industrial processes.
Mechanism of Action
The compound's mechanism of action can involve multiple pathways:
Molecular Targets: : Enzymes, receptors, and ion channels may be key targets.
Pathways Involved: : Interference with signaling pathways, such as those involving kinase or phosphatase activity, can lead to significant biological effects.
Comparison with Similar Compounds
Key Features:
- Pyridazinone vs. Pyrazole Cores: Unlike triarylpyrazole derivatives (e.g., compounds 1g and 4f in and ), which feature a pyrazole ring, the target compound’s pyridazinone core may alter electronic distribution and steric interactions. Pyridazinones are less common in sulfonamide drugs but are associated with kinase inhibition and cardiovascular applications .
- Trifluoromethyl Positioning: The 2-(trifluoromethyl)benzenesulfonamide group in the target compound contrasts with analogues like N-(2-cyanoethyl)-4-hydroxy-N-phenyl-3-(trifluoromethyl)benzenesulfonamide (), where the trifluoromethyl group is at the 3-position.
Table 1: Structural and Physical Comparison
Fluorination Patterns and Pharmacokinetic Implications
- Degree of Fluorination : The target compound’s single trifluoromethyl group contrasts with highly fluorinated analogues in and (e.g., perfluorooctyl sulfonamides). Reduced fluorination may balance lipophilicity and solubility, avoiding the bioaccumulation risks associated with perfluorinated compounds .
Biological Activity
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Structural Characteristics
The compound's structure includes a pyridazine ring fused with a phenyl group and a sulfonamide moiety, characterized by the presence of a trifluoromethyl group that enhances lipophilicity and metabolic stability. The molecular formula is with a molecular weight of approximately 402.4 g/mol .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for various kinases and enzymes involved in critical biological pathways. Its ability to modulate enzyme activity suggests potential therapeutic applications in treating diseases such as cancer and inflammatory disorders .
Receptor Interaction
The compound's structural features allow it to bind effectively to specific receptors, which can lead to modulation of their activity. This interaction can result in various biological effects, including anti-inflammatory and anti-cancer properties, making it an interesting candidate for further pharmacological studies .
Biological Activity Data
The following table summarizes key biological activities and findings associated with this compound:
| Activity | Description | References |
|---|---|---|
| Kinase Inhibition | Exhibits potential to inhibit specific kinases involved in cell signaling pathways. | |
| Anti-inflammatory | May reduce inflammation through modulation of cytokine production. | |
| Anticancer Activity | Demonstrated effectiveness in inhibiting cancer cell proliferation in vitro. |
Case Study 1: Anticancer Properties
In a study evaluating the anticancer properties of this compound, researchers found that the compound significantly inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Study 2: Anti-inflammatory Effects
Another study investigated the anti-inflammatory effects of the compound in a mouse model of acute inflammation. Results showed that treatment with this compound led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases .
Q & A
Q. What are the critical steps and analytical methods for synthesizing N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide?
The synthesis involves multi-step organic reactions, typically including:
- Step 1 : Formation of the pyridazinone core via cyclization of diketones or hydrazine derivatives.
- Step 2 : Introduction of the sulfonamide group through nucleophilic substitution using benzenesulfonyl chloride derivatives.
- Step 3 : Propyl chain linkage via alkylation or coupling reactions under controlled conditions (e.g., THF/DMF solvents, 60–80°C). Analytical methods include thin-layer chromatography (TLC) for reaction monitoring, NMR spectroscopy (1H, 13C) for structural confirmation, and HPLC for purity assessment (>95%) .
Q. How is the compound’s structural integrity confirmed post-synthesis?
Key techniques include:
- 1H/13C NMR : To verify proton environments and carbon frameworks, particularly distinguishing aromatic protons (δ 7.2–8.5 ppm) and trifluoromethyl groups (δ -60 to -70 ppm in 19F NMR).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., ~440–450 g/mol based on analogs) and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identifies functional groups like sulfonamide S=O stretches (~1350 cm⁻¹) and pyridazinone C=O (~1680 cm⁻¹) .
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Solubility : Typically soluble in polar aprotic solvents (DMSO, DMF) but limited in aqueous buffers. Pre-formulation studies with co-solvents (e.g., PEG-400) or surfactants may enhance bioavailability.
- Stability : Sensitive to hydrolysis under acidic/basic conditions. Storage at -20°C in inert atmospheres (N2) is recommended for long-term stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological approaches include:
- Systematic Substituent Modification : Varying the phenyl group (e.g., electron-withdrawing/donating substituents) or adjusting the propyl chain length to assess effects on target binding.
- Enzymatic Assays : Measure IC50 values against target enzymes (e.g., aspartate monooxygenase for neurodegenerative applications).
- Computational Modeling : Molecular docking (AutoDock, Schrödinger) to predict interactions with active sites, guided by analogs with known inhibitory profiles .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Assay Validation : Replicate experiments using standardized protocols (e.g., ATPase activity assays for enzyme inhibition).
- Purity Verification : Confirm compound purity via HPLC and eliminate batch-to-batch variability.
- Orthogonal Models : Compare results across in vitro (cell lines) and in vivo (animal models) systems to rule out context-dependent effects .
Q. How can the compound’s mechanism of action in enzyme inhibition be elucidated?
- Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., aspartate monooxygenase) to identify binding motifs.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
Q. What experimental designs are optimal for assessing pharmacokinetic (PK) properties?
- In Vitro ADME : Microsomal stability assays (liver microsomes) and Caco-2 permeability tests.
- In Vivo PK : Administer via intravenous/oral routes in rodent models, followed by LC-MS/MS plasma analysis to calculate half-life (t1/2) and bioavailability .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting cytotoxicity data between cancer cell lines?
- Dose-Response Curves : Use GraphPad Prism to calculate EC50 values and assess variability.
- Pathway Enrichment Analysis : RNA-seq or proteomics to identify differentially expressed genes/proteins in resistant vs. sensitive lines.
- Check for Off-Target Effects : Employ siRNA knockdown or CRISPR-Cas9 to validate target specificity .
Q. What computational tools are recommended for predicting metabolite profiles?
- ADMET Predictor : Simulates Phase I/II metabolism, highlighting potential sulfonamide oxidation or pyridazinone ring hydroxylation.
- MetaSite : Predicts metabolic hotspots using 3D structural data .
Key Physical and Chemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C21H19F3N4O3S (estimated) | |
| Molecular Weight | ~440–450 g/mol | |
| Solubility in DMSO | >10 mM | |
| Stability in PBS (pH 7.4) | Degrades <10% over 24 hours at 25°C |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
